2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol
Overview
Description
“2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol” is a chemical compound with the molecular formula C12H19N3O . It has been used in the synthesis of pyrazolo-pyrazine and pyridine derivatives .
Synthesis Analysis
The synthesis of this compound involves reactions of 1-methylpiperazine . It has been used in the synthesis of pyrazolo-pyrazine, -pyridine derivatives and 2-[(4-methylpiperazin-1-yl)iminomethyl]phenol .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring attached to a phenol group via a methyl group . The molecule realizes an extended conformation .Scientific Research Applications
Catalytic Activity
Research has explored the catalytic applications of compounds similar to 2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol, particularly in the context of modeling the active sites of type 3 copper proteins. For example, dicopper(II) complexes derived from compounds with a structure resembling this compound have been studied for their catecholase activity, highlighting the influence of thioether groups near the metal site on catalytic efficiency (Merkel et al., 2005). Similarly, novel asymmetric di-Ni(II) systems using related ligands have demonstrated high phosphodiesterase activity, providing insights into the mechanisms of native metallohydrolases (Ren et al., 2011).
Antimicrobial and Antifungal Properties
Compounds structurally related to this compound have been investigated for their antimicrobial and antifungal properties. Schiff base compounds incorporating elements of the target molecule's structure have shown activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Gul et al., 2016). Moreover, the synthesis of oligomers derived from similar molecules has been explored for antimicrobial applications, indicating enhanced thermal stability and promising bioactivity against a range of pathogens (Kaya et al., 2006).
Corrosion Inhibition
Another area of research involves the use of compounds with the target molecule's framework as corrosion inhibitors. Studies have demonstrated the effectiveness of these compounds in protecting metals like steel in corrosive environments, offering insights into their adsorption behaviors and potential for industrial applications (Tebbji et al., 2005).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of various derivatives , which suggests that this compound may interact with its targets in a way that modifies their function or activity.
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-amino-4-[(4-methylpiperazin-1-yl)methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-14-4-6-15(7-5-14)9-10-2-3-12(16)11(13)8-10/h2-3,8,16H,4-7,9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKURGEQOMCESTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.